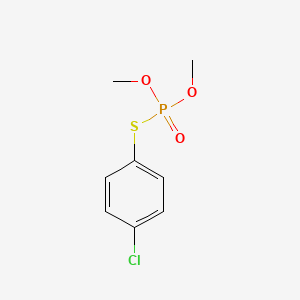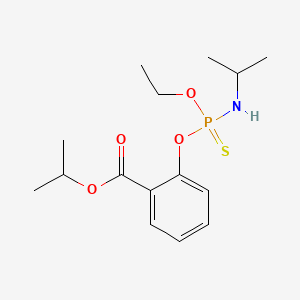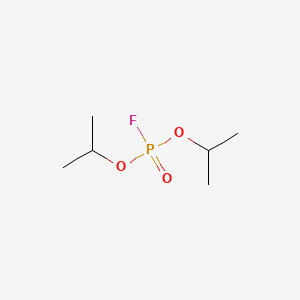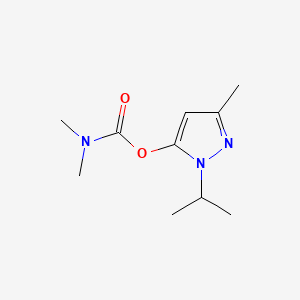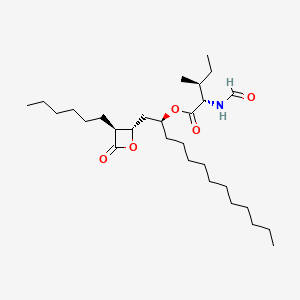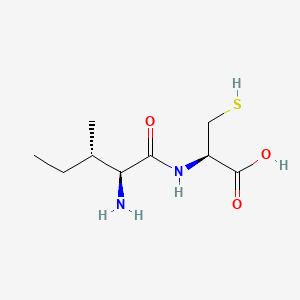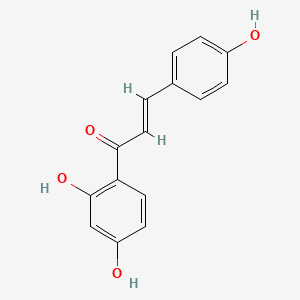
Azul Brillante
Descripción general
Descripción
Fd&c blue no. 1, aluminum lake, also known as acid blue 9-aluminum lake or brilliant blue FCF, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Fd&c blue no. 1, aluminum lake is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fd&c blue no. 1, aluminum lake is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Ciencia Ambiental e Investigación de la Contaminación
El colorante Azul Brillante FCF se utiliza en la ciencia ambiental y la investigación de la contaminación. Se utiliza en estudios relacionados con la adsorción de colorantes utilizando carbón activado magnético derivado de aserrín de madera de Sapelli . El colorante se utiliza para probar la efectividad del material adsorbente en la eliminación de contaminantes de un medio acuoso .
Industria alimentaria
El this compound FCF se utiliza ampliamente en la industria alimentaria. Es un colorante triarilmetano autorizado como aditivo alimentario en la UE . Se utiliza en varios productos alimenticios para darles un color azul .
Industria textil
El this compound FCF se utiliza a menudo en la industria textil . Se utiliza como colorante en la fabricación de textiles, dando a las telas un color azul vibrante .
Industria cosmética
En la industria cosmética, el this compound FCF se utiliza como colorante . Se utiliza en varios productos cosméticos, incluidos jabones, champús y maquillaje .
Detección de infiltración de agua en el suelo
El this compound FCF se utiliza en aplicaciones de investigación para detectar la infiltración de agua en el suelo . El colorante se utiliza para rastrear el movimiento del agua a través del suelo, ayudando a los investigadores a comprender la dinámica del agua del suelo .
Tinción fluorescente microbiana
En microbiología, el this compound FCF se utiliza para la tinción fluorescente microbiana . El colorante se utiliza para teñir células, lo que las hace más fáciles de ver bajo un microscopio .
Tinción de células sanguíneas
El this compound FCF también se utiliza para la tinción de células sanguíneas . El colorante se utiliza para resaltar células en una muestra de sangre, lo que ayuda en la identificación y el estudio de las células sanguíneas .
Tratamiento de aguas residuales
El this compound FCF se utiliza en estudios relacionados con el tratamiento de aguas residuales . El colorante se utiliza para probar la efectividad de varios métodos de tratamiento de aguas residuales .
Mecanismo De Acción
Target of Action
Brilliant Blue, also known as Alphazurine, primarily targets the Internal Limiting Membrane (ILM) of the eye . The ILM is a thin and translucent structure that demarcates the transition from the retina to the vitreous body of the eye . It acts as a scaffold on which excessive tissue can grow, resulting in visual distortion when projected onto the neighboring retina .
Mode of Action
Brilliant Blue interacts with its target, the ILM, by staining it a vibrant blue color . This staining facilitates the identification of the ILM during ophthalmic procedures, particularly those requiring high levels of visual accuracy . Brilliant Blue aids in ophthalmologic surgery by making it easier to identify the ILM for surgical removal .
Biochemical Pathways
It’s known that brilliant blue has a high affinity for proteins , which could suggest a modulatory role on the mechanism of renal cell repair after epithelial cell injury .
Pharmacokinetics
It’s known that brilliant blue is used in an ophthalmic solution for staining the ilm during ophthalmic procedures .
Result of Action
The primary result of Brilliant Blue’s action is the enhanced visibility of the ILM during ophthalmic procedures . This increased visibility facilitates the surgical removal of the ILM, thereby aiding in the treatment of conditions that cause visual loss and/or distortion .
Action Environment
The action of Brilliant Blue is influenced by the environment in which it is used. For instance, the dye’s ionization constants and the distribution of its ionic-molecular forms can be affected by the solvent’s dielectric permittivity . This suggests that the efficacy and stability of Brilliant Blue could be influenced by environmental factors such as the solvent used and the pH of the solution .
Análisis Bioquímico
Biochemical Properties
Brilliant Blue interacts with various enzymes and proteins. For instance, it has been used in the Bradford protein assay, a spectroscopic analytical procedure used to measure the concentration of protein in a solution . The Bradford assay is based on an absorbance shift of the dye Brilliant Blue G-250 . The dye forms a strong, noncovalent complex with the protein’s carboxyl group by van der Waals force and amino group through electrostatic interactions .
Cellular Effects
Brilliant Blue has shown to have effects on various types of cells. For example, Brilliant Blue FCF hinders the purinergic receptors, limiting cell proliferation that may lead to intimal hyperplasia . In another study, Brilliant Blue G was found to improve cognition in an animal model of Alzheimer’s disease and inhibit amyloid-β-induced loss of filopodia and dendrite spines in hippocampal neurons .
Molecular Mechanism
Brilliant Blue exerts its effects at the molecular level through various mechanisms. It is known to bind to proteins, forming a strong, noncovalent complex . This binding interaction can cause a shift from 465 nm to 595 nm, which is why the absorbance readings are taken at 595 nm .
Temporal Effects in Laboratory Settings
The effects of Brilliant Blue can change over time in laboratory settings. For instance, Brilliant Blue FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% from 5 weeks of age in the F0 generation and continuing to 11 weeks of age in the F1 generation . The dose levels of Brilliant Blue FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .
Dosage Effects in Animal Models
The effects of Brilliant Blue can vary with different dosages in animal models. In a study, Brilliant Blue FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% . The dose levels of Brilliant Blue FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .
Transport and Distribution
It is known that Brilliant Blue is soluble in water and glycerol , suggesting that it could be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its use in staining proteins in analytical biochemistry , it can be inferred that Brilliant Blue may localize to areas where proteins are abundant.
Propiedades
Número CAS |
68921-42-6 |
|---|---|
Fórmula molecular |
C37H36AlN2O9S3 |
Peso molecular |
775.9 g/mol |
Nombre IUPAC |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |
Clave InChI |
IABOFWNBSBFGGI-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Al] |
Apariencia |
Solid powder |
Color/Form |
Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |
melting_point |
283 °C (decomposes) |
Key on ui other cas no. |
3844-45-9 68921-42-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
15792-67-3 |
Vida útil |
>2 years if stored properly |
Solubilidad |
In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Brilliant Blue G acts as a selective antagonist of P2X7 receptors. [, , , , ] This means it binds to the receptor, preventing its activation by its natural ligand, adenosine triphosphate (ATP). [, , ] Blocking P2X7 receptors can inhibit the release of inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) from microglia, potentially offering neuroprotective effects. [, ]
A: Brilliant Blue G can inhibit voltage-gated sodium channels in a use-dependent manner, primarily by slowing the recovery from inactivation following depolarization. [] This effect is attributed to its strong binding to slow-inactivated channels. [] While this property might contribute to its neuroprotective effects, further investigation is needed to understand its implications.
A: While both are structurally similar triarylmethane dyes, Brilliant Blue FCF shows minimal effects on voltage-gated sodium channels at concentrations where Brilliant Blue G exhibits significant inhibition. [] This highlights the importance of specific structural features for biological activity.
A: Brilliant Blue FCF (also known as Food Blue 2) has the molecular formula C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol. []
A: The triarylmethane structure of Brilliant Blue FCF gives rise to its characteristic blue color and absorption spectrum. [] Its UV-Vis absorbance maximum decreases, and a blue-shift occurs during UV-induced photodegradation. [] This property makes it suitable as a UV exposure sensor. []
A: Yes, Brilliant Blue FCF has proven suitable as a tracer, especially on natural targets like leaves. [, ] Its stability and limited absorption by plant tissues allow for qualitative and quantitative assessments of spray distribution. []
A: Research shows that Brilliant Blue FCF remains stable in aqueous solutions, even after drying in darkness or exposure to sunlight. [] This stability makes it a reliable tracer for evaluating spray deposits under various conditions.
A: TiO2 acts as a photocatalyst, accelerating the degradation of Brilliant Blue FCF upon exposure to UV radiation. [, ] This interaction forms the basis of paper-based UV exposure sensors. []
A: LC/MS analysis revealed two main degradation processes: N-methylene attack, leading to the loss of ethyl or MBSA groups, and aryl-oxidative elimination, evidenced by the formation of 3-((ethylamino)methyl)benzenesulfonic acid. []
A: Studies show that Brilliant Blue FCF can be degraded in soils and river sediments, with microorganisms playing a significant role in its breakdown. [] Temperature influences the degradation rate, with higher temperatures accelerating the process. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



